![molecular formula C43H74NO7P B1234898 [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1234898.png)
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds carry one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position and one 1Z-alkenyl chain attached through an ether linkage at the O1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) can be synthesized from all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. The synthesis involves the esterification of the glycerol moiety with the acyl chain and the etherification with the alkenyl chain.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the lipid molecule.
Major Products Formed
The major products formed from the reactions of GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols.
Scientific Research Applications
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) has several scientific research applications:
Metabolic Biomarkers in Lung Carcinoma Development: It has been identified as a dysregulated metabolite in the plasma of mice during lung carcinoma development.
Novel Polyunsaturated Fatty Acids in Marine Algae: Research has discovered novel polyunsaturated fatty acids, including GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)), in marine algae.
Traditional Chinese Medicine in Lung Cancer: It has been identified as a key metabolite in the efficacy mechanism of a traditional Chinese medicine formula used for lung cancer treatment.
Response to Salinity Changes in Marine Organisms: It has been identified as a metabolic marker in marine organisms responding to sudden changes in salinity.
Metabolic Biomarkers in Central Nervous System Demyelination Diseases: It has been identified as a potential biomarker for multiple sclerosis.
Mechanism of Action
The mechanism of action of GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) involves its role in the metabolism of glycerophospholipids, fatty acids, sphingolipids, and arachidonic acid. It is primarily located in the membrane and intracellular membrane, where it participates in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
GPEtn (160/226): A similar compound with slight variations in the acyl and alkenyl chains.
PE (160/226): Another similar compound with different chain configurations.
Uniqueness
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) is unique due to its specific acyl and alkenyl chain configurations, which confer distinct biochemical properties and roles in various metabolic pathways.
Properties
Molecular Formula |
C43H74NO7P |
|---|---|
Molecular Weight |
748 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C43H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,24,26,30,32,35,38,42H,3-4,6,8-10,12,14-16,18,20,23,25,27-29,31,33-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b7-5-,13-11-,19-17-,22-21-,26-24-,32-30-,38-35-/t42-/m1/s1 |
InChI Key |
WVGALBKSWOUIEZ-XNHMFJFDSA-N |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,4,5-Trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1234819.png)



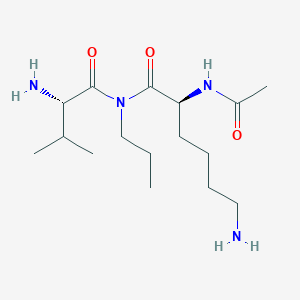
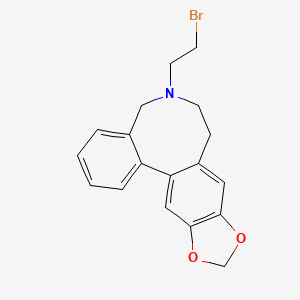
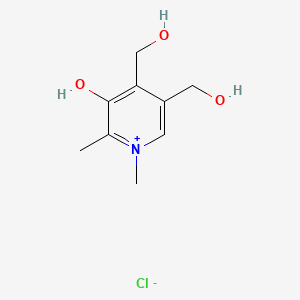

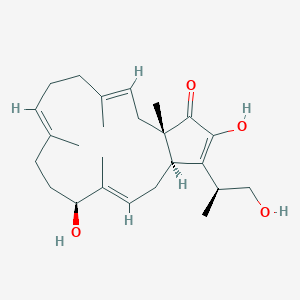

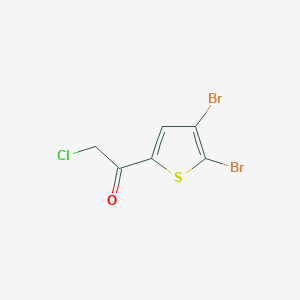
![(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1234837.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[2-(1-hydroxycycloheptyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1234838.png)
